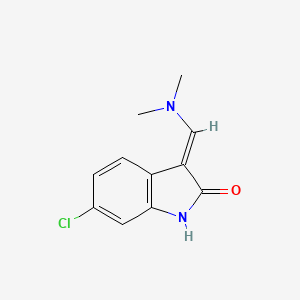![molecular formula C14H18BrNO3 B6644991 2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid in lab experiments is its synthetic nature, which allows for precise control over the compound's properties. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another potential direction is to investigate its potential use in combination with other compounds for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Synthesis Methods
The synthesis of 2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid involves the reaction of 2-bromo-3-methylbenzoic acid with N,N-dimethylaminoethyl chloride in the presence of triethylamine. The resulting compound is then reacted with 2-methylbutyric acid, resulting in the formation of 2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid.
Scientific Research Applications
2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid has been shown to have potential applications in the field of medicine. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[[(2-bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-4-14(3,13(18)19)8-16-12(17)10-7-5-6-9(2)11(10)15/h5-7H,4,8H2,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVATZNGSFWDECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)C1=CC=CC(=C1Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)

![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)
